![molecular formula C18H21ClO3 B4956697 4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4956697.png)
4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
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Description
“4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene” is a chemical compound with the molecular formula C18H21ClO3 . Its average mass is 320.810 Da and its monoisotopic mass is 320.117920 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene” are not explicitly mentioned in the sources I have access to. Physical properties of similar compounds include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Reactions at the Benzylic Position
The compound “4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene” can undergo reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed from this position .
Synthesis of Bent-Core Liquid Crystals
This compound has been used in the synthesis of azobenzene-based bent-core liquid crystals (ABLCs). These ABLCs demonstrate a variety of mesomorphic behaviors and photochromic properties, which are desirable for optical switching . In a study, a series of ABLC compounds were synthesized by adding azo functional groups and a chlorine substituent to the central bent-cores to form 4-chloro-1,3-dizaophenylene bent-cores . These compounds exhibited broad temperature windows of mesogenic phases and showed high photosensitivity .
properties
IUPAC Name |
4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-16-6-4-7-17(13-16)21-10-5-11-22-18-9-8-15(19)12-14(18)2/h4,6-9,12-13H,3,5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXKVXZNYZRPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene |
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